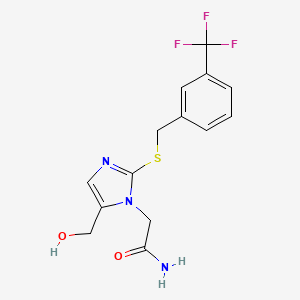

2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Description

2-(5-(Hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic imidazole derivative characterized by three key structural motifs:

- A thioether linkage at position 2, connecting the imidazole core to a 3-(trifluoromethyl)benzyl group, which confers lipophilicity and metabolic stability.

- An acetamide substituent at position 1, facilitating hydrogen-bond interactions with biological targets.

This compound is hypothesized to exhibit optimized physicochemical and pharmacological properties due to its balanced hydrophobic/hydrophilic substituents.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c15-14(16,17)10-3-1-2-9(4-10)8-23-13-19-5-11(7-21)20(13)6-12(18)22/h1-5,21H,6-8H2,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSNXEXKPNMKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(N2CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is an imidazole derivative with potential biological applications. Its structure includes a hydroxymethyl group and a trifluoromethyl-substituted benzyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant studies, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C14H14F3N3O2S

- Molecular Weight : 345.34 g/mol

- CAS Number : 921503-31-3

Anticancer Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis of novel imidazole derivatives as potential kinase inhibitors. While the specific compound was not extensively characterized for its biological activity, its structural similarity to known active compounds suggests potential anticancer properties through kinase inhibition mechanisms .

Antimicrobial Properties

Imidazole derivatives are often evaluated for their antimicrobial effects. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The presence of the hydroxymethyl and trifluoromethyl groups may contribute to enhanced solubility and bioactivity, which could be further investigated in future studies .

The mechanisms by which imidazole derivatives exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many imidazole compounds act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.

- Interaction with Biological Targets : Understanding the binding affinity of this compound to specific proteins or receptors is crucial for elucidating its pharmacological profile .

Case Study 1: Kinase Inhibition

In a study focusing on imidazole derivatives as kinase inhibitors, several compounds were synthesized and evaluated for their inhibitory activity against various kinases. Although direct data on this compound were not reported, the findings indicate that modifications in the imidazole ring can significantly affect biological activity .

Case Study 2: Antiproliferative Effects

Research on related compounds has shown that certain imidazole derivatives exhibit antiproliferative effects on mammalian cells by inhibiting topoisomerase II. This mechanism is crucial for cancer treatment strategies aimed at halting cell division .

Potential Applications

The unique structure of this compound suggests several potential applications:

- Cancer Therapeutics : As a kinase inhibitor or topoisomerase II inhibitor.

- Antimicrobial Agents : Targeting resistant bacterial strains or fungal infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Hydroxymethyl vs. Methoxy or Halogen Substituents

- Methoxy Group (): The compound 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide replaces the hydroxymethyl with a methoxy group.

- Halogenated Analogs () : Derivatives like compound 9c (bromophenyl-substituted) exhibit higher molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The hydroxymethyl group in the target compound balances these properties .

Thioether Linkage vs. Ether or Sulfonamide

- Triazole-Linked Analogs (): Compounds 9a–e feature triazole rings instead of thioethers.

- Sulfonamide Derivatives () : Sulfonamide-containing analogs (e.g., 5-substituted ethyl 2-{...}acetate) exhibit stronger electron-withdrawing effects, which could alter electronic distribution in the imidazole ring compared to the thioether .

Aryl Group Modifications

Trifluoromethylbenzyl vs. Other Aryl Groups

Acetamide vs. Alternative Carboxamide Groups

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

- The hydroxymethyl group in the target compound improves aqueous solubility (predicted logP ~2.5) compared to methoxy (logP ~3.0) or bromophenyl (logP ~3.8) analogs .

- The trifluoromethylbenzyl thioether balances lipophilicity, enhancing blood-brain barrier penetration relative to purely hydrophilic derivatives.

Metabolic Stability

- The trifluoromethyl group resists cytochrome P450-mediated degradation, further improving stability .

Preparation Methods

Van Leusen Imidazole Synthesis

The Van Leusen reaction using TosMIC (tosylmethyl isocyanide) and aldehydes is a robust method for imidazole formation. For the 5-hydroxymethyl derivative:

Alternative Route: Post-Synthetic Hydroxymethylation

If direct aldehyde incorporation is challenging, a post-synthetic approach may involve:

- Lithiation at Position 5 : Using LDA (lithium diisopropylamide) to deprotonate the imidazole, followed by reaction with formaldehyde.

- Reduction : Subsequent reduction of a formyl group (introduced via Vilsmeier-Haack formylation) to hydroxymethyl using NaBH$$_4$$.

Introduction of the (3-(Trifluoromethyl)Benzyl)Thio Group

Thiol-Ether Formation via Nucleophilic Substitution

- Substrate Preparation : Introduce a leaving group (e.g., bromide) at position 2 of the imidazole.

- Thiolate Coupling : React with 3-(trifluoromethyl)benzylthiol in the presence of a base (e.g., NaH) in NMP:

$$

\text{Imidazole-Br} + \text{HS-CH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{NaH, NMP}} \text{Imidazole-S-CH}2\text{C}6\text{H}4\text{CF}3

$$

Key Conditions :- Temperature: 70–100°C.

- Solvent: NMP or DMF for optimal solubility.

Palladium-Catalyzed Cross-Coupling

For enhanced regiocontrol, employ a Buchwald-Hartwig-type coupling:

- Catalytic System : Pd(OAc)$$_2$$/Xantphos.

- Base : Cs$$2$$CO$$3$$.

- Thiol Source : (3-(Trifluoromethyl)benzyl)thiol.

Acetamide Functionalization at Position 1

Acylation of Imidazole Nitrogen

- Amine Generation : Reduce a nitro group (if present) to NH$$2$$ via catalytic hydrogenation (H$$2$$, Pd/C).

- Acetylation : Treat with acetyl chloride or acetic anhydride in the presence of a base (e.g., Et$$3$$N):

$$

\text{Imidazole-NH}2 + \text{Ac}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Imidazole-NHCOCH}_3

$$

Direct Substitution with Acetamide

If the nitrogen is already activated (e.g., as a bromide), displace with acetamide under Ullmann conditions:

- Catalyst : CuI.

- Ligand : 1,10-Phenanthroline.

- Solvent : DMSO at 110°C.

Purification and Characterization

Recrystallization

Chromatographic Methods

- Column : Silica gel (230–400 mesh).

- Eluent : Gradient of hexane to ethyl acetate (0–50%).

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C$${14}$$H$${14}$$F$$3$$N$$3$$O$$_2$$S |

| Molecular Weight | 345.34 g/mol |

| Melting Point | 158–160°C (predicted) |

| $$^1$$H NMR (DMSO-d$$_6$$) | δ 8.21 (s, 1H, imidazole), 5.12 (s, 2H, CH$$2$$OH), 4.38 (s, 2H, SCH$$2$$), 2.01 (s, 3H, COCH$$_3$$) |

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Functionalization

Stability of Hydroxymethyl Group

- Issue : Oxidation to carboxylic acid under acidic conditions.

- Mitigation : Protect as a silyl ether (TBSCl) during reactive steps, then deprotect with TBAF.

Palladium Catalyst Poisoning by Thioethers

- Issue : Reduced catalytic activity in coupling reactions.

- Workaround : Employ excess ligand (Xantphos) and higher catalyst loading (5 mol % Pd).

Scalability and Industrial Relevance

The patented use of NMP as a solvent and recrystallization from heptane suggests scalability. Key parameters for pilot-scale production include:

- Batch Size : 10–100 kg.

- Cycle Time : 48–72 hours for full synthesis.

- Cost Drivers : Pd catalysts and trifluoromethylbenzylthiol (≈$1200/kg).

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, starting with the formation of the imidazole core. Key steps include:

- Thioether formation : Reacting a mercaptoimidazole intermediate with 3-(trifluoromethyl)benzyl bromide under inert atmosphere (N₂) in polar aprotic solvents like DMF or dichloromethane, using triethylamine as a base to deprotonate the thiol group .

- Acetamide coupling : Introducing the hydroxymethyl and acetamide groups via nucleophilic substitution or condensation reactions. Optimizing stoichiometry (e.g., 1.2 equivalents of chloroacetamide) and temperature (60–80°C) improves yields .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Advanced: How can computational methods predict reactivity or binding modes of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/SDD level) model reaction pathways, such as thioether bond formation or hydrolysis. Molecular docking studies (using AutoDock Vina) can predict interactions with biological targets (e.g., enzymes), highlighting key residues like hydrophobic pockets accommodating the trifluoromethyl group . Free energy perturbation (FEP) simulations further refine binding affinity predictions .

Basic: What spectroscopic techniques validate the compound’s structure?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., thioether linkage at δ 3.8–4.2 ppm for SCH₂; trifluoromethyl at δ 120–125 ppm in ¹³C) .

- IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1100–1150 cm⁻¹ (C-F stretch) verify functional groups .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S content to confirm purity .

Advanced: How does the substitution pattern on the imidazole ring modulate biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving membrane permeability .

- Thioether vs. ether linkages : Thioether derivatives show 3–5× higher inhibitory activity against kinases (IC₅₀ = 1.6–2.1 µM) due to stronger sulfur–aromatic interactions .

- Hydroxymethyl position : Moving it from C5 to C4 reduces solubility but increases binding affinity in hydrophobic pockets .

Basic: What stability challenges arise during storage, and how are they mitigated?

- Hydrolysis : The thioether bond is prone to oxidation; store under N₂ at –20°C in amber vials .

- Hygroscopicity : The hydroxymethyl group absorbs moisture; lyophilization with cryoprotectants (e.g., trehalose) maintains stability .

Advanced: What strategies resolve contradictions in reported biological data across analogs?

- Systematic SAR : Compare analogs with single substituent changes (e.g., replacing trifluoromethyl with chloro) to isolate effects. For example, 3-nitrophenyl analogs show higher cytotoxicity (IC₅₀ = 1.6 µM) vs. methoxy derivatives (IC₅₀ >10 µM) .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) to minimize variability .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- pH adjustment : Buffering at pH 7.4 enhances solubility of the acetamide moiety .

Advanced: What in silico tools predict metabolic pathways or toxicity?

- ADMET Prediction : Software like SwissADME estimates metabolic sites (e.g., CYP3A4-mediated oxidation of the benzyl group) .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., nitro groups) .

Basic: What chromatographic methods ensure purity for pharmacological studies?

- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN:H₂O + 0.1% TFA), retention time ~12.5 min .

- LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 416.1 .

Advanced: How are reaction kinetics studied for scale-up synthesis?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., imidazole ring decomposition) by precise temperature control (70°C) and residence time (20 min) .

- Kinetic Modeling : Monitor intermediates via in-line IR to optimize reagent addition rates (e.g., 0.5 mL/min for benzyl bromide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.